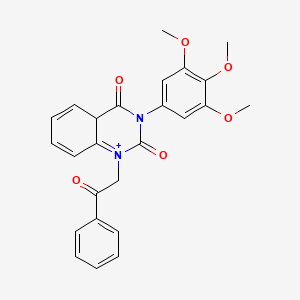![molecular formula C18H15N5OS2 B12342616 3-benzyl-N-methyl-2,9-disulfanylidene-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-6-carboxamide](/img/structure/B12342616.png)
3-benzyl-N-methyl-2,9-disulfanylidene-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-N-methyl-2,9-disulfanylidene-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-6-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a quinazoline ring, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-methyl-2,9-disulfanylidene-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Formation of the Quinazoline Ring: The quinazoline ring can be constructed by the condensation of anthranilic acid derivatives with formamide or formic acid.
Fusion of Triazole and Quinazoline Rings: The triazole and quinazoline rings are fused together through a cyclization reaction, often involving the use of strong acids or bases as catalysts.
Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener and more sustainable reaction conditions.
化学反応の分析
Types of Reactions
3-benzyl-N-methyl-2,9-disulfanylidene-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.
科学的研究の応用
3-benzyl-N-methyl-2,9-disulfanylidene-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with unique properties, such as catalysts or sensors.
作用機序
The mechanism of action of 3-benzyl-N-methyl-2,9-disulfanylidene-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, the compound can inhibit their activity.
Modulation of Receptors: The compound can interact with receptors, altering their signaling pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system.
Quinazolinone Derivatives: These compounds have a quinazoline ring but lack the triazole ring.
Uniqueness
3-benzyl-N-methyl-2,9-disulfanylidene-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-6-carboxamide is unique due to its specific combination of triazole and quinazoline rings, along with the presence of benzyl and methyl groups
特性
分子式 |
C18H15N5OS2 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
3-benzyl-N-methyl-2,9-bis(sulfanylidene)-1H-[1,2,4]triazolo[5,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C18H15N5OS2/c1-19-15(24)12-7-8-13-14(9-12)20-17-22(10-11-5-3-2-4-6-11)18(26)21-23(17)16(13)25/h2-9H,10H2,1H3,(H,19,24)(H,21,26) |
InChIキー |
RQBXMDVPGZXPFN-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC2=C(C=C1)C(=S)N3C(=N2)N(C(=S)N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B12342545.png)
![2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid](/img/structure/B12342551.png)
![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12342561.png)
![15-(3-Methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,12(16)-pentaene-8,11-dione](/img/structure/B12342569.png)
![3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12342575.png)

![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342593.png)



![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B12342610.png)
![4-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12342618.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B12342623.png)
![3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12342634.png)
